REACTION_CXSMILES
|
[Cl:1]Cl.[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][C:5]=1[C:14]#[N:15]>>[NH2:3][C:4]1[C:5]([C:14]#[N:15])=[CH:6][C:7]([C:10]([F:11])([F:12])[F:13])=[CH:8][C:9]=1[Cl:1]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)C(F)(F)F)C#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporation of the solvent under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1C#N)C(F)(F)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |